molecular formula CuH4O8P2 B106108 copper;diphosphate CAS No. 18718-12-2

copper;diphosphate

Cat. No.: B106108
CAS No.: 18718-12-2
M. Wt: 253.49 g/mol
InChI Key: MELBZJNMLHHZBH-UHFFFAOYSA-H
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Description

Alprenoxime hydrochloride is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is a prodrug of alprenolol, designed to undergo metabolic activation specifically within the eye. This compound is primarily used in the treatment of glaucoma due to its ability to reduce intraocular pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alprenoxime hydrochloride involves the oximation of alprenolol. The process typically includes the reaction of alprenolol with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield alprenoxime .

Industrial Production Methods

Industrial production of alprenoxime hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified using standard pharmaceutical techniques .

Chemical Reactions Analysis

Types of Reactions

Alprenoxime hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of alprenoxime, each with distinct pharmacological properties .

Scientific Research Applications

Alprenoxime hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Alprenoxime hydrochloride exerts its effects by undergoing metabolic activation to alprenolol within the eye. This activation is facilitated by hydrolase and reductase enzymes present in the iris-ciliary body. Alprenolol then acts as a beta-adrenergic receptor antagonist, reducing intraocular pressure by decreasing the production of aqueous humor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alprenoxime hydrochloride is unique due to its site-specific activation within the eye, minimizing systemic side effects. This targeted approach enhances its safety profile compared to other beta-blockers .

Properties

CAS No.

18718-12-2

Molecular Formula

CuH4O8P2

Molecular Weight

253.49 g/mol

IUPAC Name

copper;diphosphate

InChI

InChI=1S/Cu.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6

InChI Key

MELBZJNMLHHZBH-UHFFFAOYSA-H

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2]

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2]

Key on ui other cas no.

18718-12-2

Origin of Product

United States

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